molecular formula C9H12N4 B8701951 2-propyl-1H-imidazo[4,5-b]pyridin-5-amine

2-propyl-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No. B8701951
M. Wt: 176.22 g/mol
InChI Key: WWWPKOISYVKXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05157026

Procedure details

A mixture of 5-butyramido-2-propylimidazo[4,5-b]pyridine (250 mg, 1.07 mmol), MeOH (20 mL), and concentrated aqueous HCl (2 mL) was heated to 45° C. for 16 hours. Concentration and neutralization with NaHCO3 gave 150 mg of the title compound as a glass.
Name
5-butyramido-2-propylimidazo[4,5-b]pyridine
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:6][C:7]1[N:12]=[C:11]2[N:13]=[C:14]([CH2:16][CH2:17][CH3:18])[NH:15][C:10]2=[CH:9][CH:8]=1)(=O)CCC.Cl>CO>[NH2:6][C:7]1[N:12]=[C:11]2[N:13]=[C:14]([CH2:16][CH2:17][CH3:18])[NH:15][C:10]2=[CH:9][CH:8]=1

Inputs

Step One
Name
5-butyramido-2-propylimidazo[4,5-b]pyridine
Quantity
250 mg
Type
reactant
Smiles
C(CCC)(=O)NC1=CC=C2C(=N1)N=C(N2)CCC
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration and neutralization with NaHCO3

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C(=N1)N=C(N2)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.